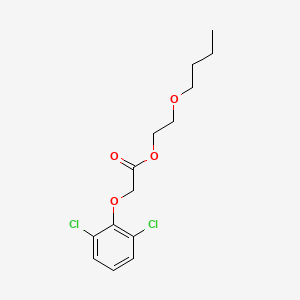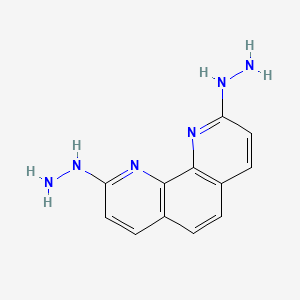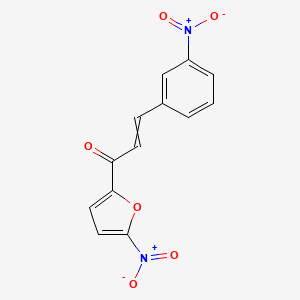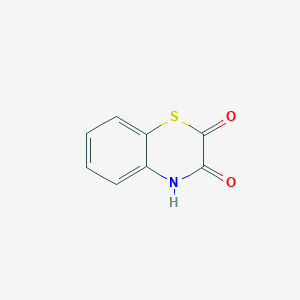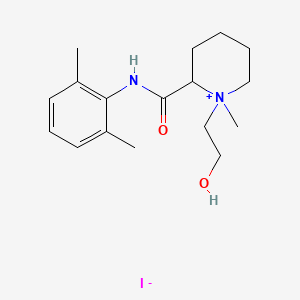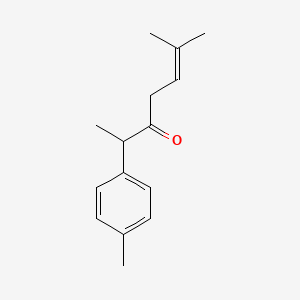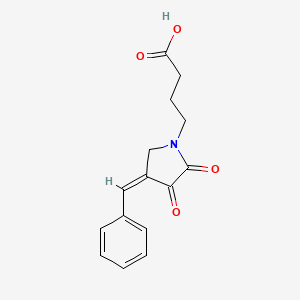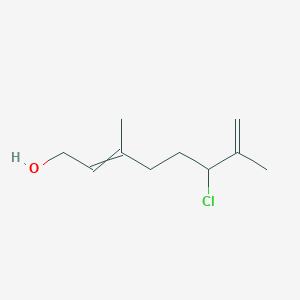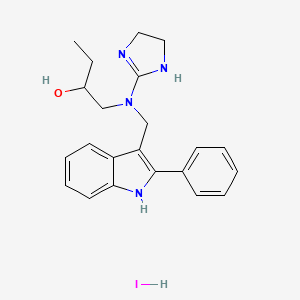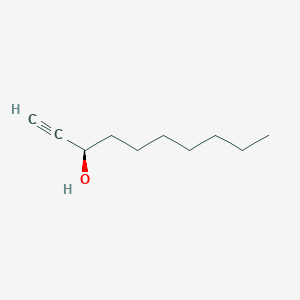
nickel;yttrium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel-yttrium compounds are intermetallic compounds that combine the properties of nickel and yttrium. Nickel is a transition metal known for its corrosion resistance and high melting point, while yttrium is a rare earth element known for its high thermal stability and ability to form stable oxides. Together, these elements form compounds that are used in various high-temperature and catalytic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nickel-yttrium compounds can be synthesized using various methods, including:
Hydrothermal Synthesis: This method involves reacting nickel and yttrium precursors in a high-temperature, high-pressure aqueous solution.
Electrochemical Reduction: Yttrium ions can be reduced on a nickel electrode in a molten salt medium, such as NaCl-KCl, to form nickel-yttrium intermetallic compounds.
Industrial Production Methods
Industrial production of nickel-yttrium compounds often involves high-energy mechanical alloying, where nickel and yttrium powders are milled together at cryogenic temperatures. This method produces nanocrystalline alloys with uniform distribution of yttrium .
Analyse Chemischer Reaktionen
Types of Reactions
Nickel-yttrium compounds undergo various chemical reactions, including:
Oxidation: These compounds can form stable oxides when exposed to high temperatures.
Reduction: Nickel-yttrium oxides can be reduced back to their metallic forms using hydrogen or other reducing agents.
Substitution: Yttrium can substitute for other elements in nickel-based alloys, altering their properties.
Common Reagents and Conditions
Oxidation: Typically occurs at high temperatures (800-1000°C) in the presence of oxygen.
Reduction: Hydrogen gas is commonly used as a reducing agent at elevated temperatures.
Substitution: Alloying elements are added during the melting process in a vacuum induction furnace.
Major Products
Oxides: Yttrium oxide (Y₂O₃) and nickel oxide (NiO) are common products of oxidation.
Intermetallic Compounds: Various nickel-yttrium intermetallics, such as Ni₅Y and Ni₂Y, can be formed.
Wissenschaftliche Forschungsanwendungen
Nickel-yttrium compounds have a wide range of applications in scientific research:
Catalysis: These compounds are used as catalysts in hydrogen production through ammonia decomposition.
Materials Science: Nickel-yttrium alloys are studied for their high-temperature stability and resistance to oxidation, making them suitable for use in aerospace and power generation.
Biomedical Applications: Yttrium oxide nanoparticles are explored for their potential in cancer therapy, biosensing, and bioimaging.
Wirkmechanismus
The mechanism by which nickel-yttrium compounds exert their effects is primarily related to their microstructure and chemical stability:
Vergleich Mit ähnlichen Verbindungen
Nickel-yttrium compounds can be compared with other nickel-based alloys and yttrium compounds:
Nickel-Iron Alloys: These alloys are known for their magnetic properties but lack the high-temperature stability of nickel-yttrium compounds.
Nickel-Aluminum Alloys: While these alloys have good oxidation resistance, the addition of yttrium further enhances this property by forming more stable oxide layers.
Yttrium-Aluminum Garnet (YAG): YAG is widely used in optical applications due to its high thermal stability and mechanical strength.
Similar Compounds
- Nickel-Iron (Ni-Fe)
- Nickel-Aluminum (Ni-Al)
- Nickel-Cobalt (Ni-Co)
- Nickel-Tungsten (Ni-W)
Nickel-yttrium compounds stand out due to their unique combination of high-temperature stability, oxidation resistance, and catalytic activity, making them valuable in various industrial and scientific applications.
Eigenschaften
CAS-Nummer |
75864-70-9 |
|---|---|
Molekularformel |
Ni8Y |
Molekulargewicht |
558.45 g/mol |
IUPAC-Name |
nickel;yttrium |
InChI |
InChI=1S/8Ni.Y |
InChI-Schlüssel |
NPLONAPLNXOLRH-UHFFFAOYSA-N |
Kanonische SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Y] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


